
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Overview
Description
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 61873-93-6) is an aromatic ester with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Structurally, it features a phenyl ring substituted with a hydroxyl (-OH) group at the 4-position, a nitro (-NO₂) group at the 3-position, and a methyl ester (-COOCH₃) at the benzylic position. This compound is primarily utilized as an organic building block in pharmaceutical synthesis and materials science due to its reactive functional groups, which allow for further derivatization . Its purity (96%) and availability in varying quantities (1g to 25g) make it a practical intermediate in multistep syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of methyl 2-(4-oxo-3-nitrophenyl)acetate.
Reduction: Formation of methyl 2-(4-hydroxy-3-aminophenyl)acetate.
Substitution: Formation of methyl 2-(4-alkoxy-3-nitrophenyl)acetate.
Scientific Research Applications
Chemical Synthesis
The synthesis of methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be achieved through various methods, often involving the nitration of phenolic compounds followed by esterification. The compound serves as an important intermediate in the production of more complex organic molecules.
Synthesis Pathway
- Starting Material : 4-hydroxy-3-nitrophenol
- Reagents : Acetic anhydride or methyl acetate
- Catalysts : Acid catalysts such as sulfuric acid may be employed to facilitate the reaction.
This method allows for the efficient production of the compound with high yields, making it suitable for industrial applications.
Biological Activities
This compound has shown promising biological activities, particularly in pharmacology. Research indicates its potential as:
- Antidiabetic Agent : Recent studies have evaluated its efficacy in lowering blood glucose levels in diabetic models, suggesting that it may interact with metabolic pathways involved in glucose regulation .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various strains of bacteria, making it a candidate for further development in antibiotic formulations .
- Inhibition of Acetylcholinesterase : Its derivatives have been studied for their potential to inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
In addition to its biological relevance, this compound has applications in materials science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance.
- Dyes and Pigments : Due to its chromophoric properties, it can serve as a precursor for dyes used in textiles and coatings.
Case Study 1: Antidiabetic Evaluation
A study published in Young Pharmacists evaluated synthesized derivatives of this compound for their antidiabetic effects. The results indicated significant reductions in blood glucose levels in treated diabetic rats compared to controls, highlighting the compound's potential therapeutic use .
Case Study 2: Antimicrobial Activity
Research conducted on various nitro-substituted phenolic compounds demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential role as a lead compound for developing new antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(4-Hydroxy-3-nitrophenyl)acetic acid (CAS 10463-20-4)
- Molecular Formula: C₈H₇NO₅ (MW: 197.14 g/mol) .
- Key Differences : Replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and aqueous solubility.
- Applications : Acts as a direct precursor in drug synthesis, such as in the preparation of anti-inflammatory agents .
Methyl 2-(4-methoxy-3-nitrophenyl)acetate (CAS 34837-88-2)
- Molecular Formula: C₁₀H₁₁NO₆ (MW: 241.20 g/mol) .
- Key Differences : The hydroxyl group is replaced by a methoxy (-OCH₃), reducing hydrogen-bonding capacity and altering electronic effects on the aromatic ring.
- Applications : Enhanced lipophilicity makes it suitable for hydrophobic reaction environments .
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
- Synthesis : Prepared via reduction of the nitro group using iron powder and ammonium chloride, followed by crystallization .
Positional Isomers and Derivatives
2-(3-Methoxy-4-nitrophenyl)acetic acid (CAS 5803-22-5)
- Structural Variation : Nitro and methoxy groups are transposed (3-nitro, 4-methoxy), altering electronic distribution and reactivity .
Methyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 169339-41-7)
- Structural Variation : Incorporates a fluorine atom at the 3-position, enhancing electron-withdrawing effects and metabolic stability .
- Applications : Useful in fluorinated drug analogs for improved bioavailability .
Solubility and Reactivity
- Methyl Ester vs. Carboxylic Acid : The methyl ester (logP ~1.5) exhibits higher lipophilicity than the carboxylic acid (logP ~0.2), favoring organic-phase reactions .
- Nitro Group Reactivity : The nitro group facilitates electrophilic substitution reactions, while the hydroxyl group enables hydrogen bonding and coordination with metal catalysts .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, with the chemical formula CHNO and CAS number 61873-93-6, is an aromatic nitro compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data tables.
- IUPAC Name : this compound
- Molecular Weight : 211.17 g/mol
- Purity : 95%
- SMILES Notation : COC(=O)CC1=CC=C(O)C(N+[O-])=C1
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study involving various nitro compounds isolated from marine bacteria demonstrated that certain derivatives showed weak antimicrobial activity against a range of pathogens. Although specific data on this compound's efficacy is limited, it aligns with the general behavior observed in similar nitro compounds .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential . Nitro compounds are known to influence inflammatory pathways, and this compound could potentially modulate inflammatory responses. While direct studies are scarce, related compounds have shown promise in reducing inflammation markers in vitro .
Cytotoxic Effects
Cytotoxicity studies reveal that this compound may possess cytotoxic effects against certain cancer cell lines. Research on similar aromatic nitro compounds indicates that they can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
Case Studies and Research Findings
- Antimicrobial Screening : In a comparative study of various nitro compounds, this compound was tested alongside other derivatives. While it did not exhibit the strongest activity, it contributed to a broader understanding of structure-activity relationships among nitro compounds .
- Inflammation Modulation : A related study highlighted the role of nitro groups in modulating inflammatory responses. The findings suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating a possible mechanism for this compound's action .
- Cytotoxicity Assessment : A laboratory assessment involving various cell lines demonstrated that certain nitro compounds could effectively reduce cell viability in cancer models. This compound was included in preliminary screenings, showing potential for further exploration in cancer therapeutics .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Weak activity against pathogens | |
Anti-inflammatory | Potential modulation of cytokines | |
Cytotoxic | Induction of apoptosis in cell lines |
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 211.17 g/mol |
Purity | 95% |
IUPAC Name | This compound |
Q & A
Basic Questions
Q. Q1. What are the recommended synthetic routes for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, and how can reaction conditions be optimized for reproducibility?
A1: A common method involves reducing ethyl 2-(4-hydroxy-3-nitrophenyl)acetate derivatives using iron powder and ammonium chloride under nitrogen, followed by reflux in acetone/water mixtures. For the methyl ester variant, substitution of ethyl with methyl groups requires careful stoichiometric adjustments. Key parameters include:
- Catalyst-to-substrate ratio : 3:1 (iron powder to substrate) .
- Solvent system : Acetone-water (2:1 v/v) for solubility and reaction homogeneity.
- Workup : Extraction with ethyl acetate and basification with NaHCO₃ to isolate the product.
Validation via TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
A2:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ 170–175 ppm), and hydroxyl groups (broad singlet at δ 9–10 ppm). Discrepancies in splitting patterns may arise from nitro group resonance effects; use decoupling experiments to confirm assignments .
- HPLC : Reverse-phase chromatography (UV detection at 254 nm) monitors purity. Contradictory retention times can be resolved by spiking with authentic standards .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₉H₉NO₅) .
Q. Q3. How should this compound be stored to maintain stability during long-term studies?
A3:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester moiety.
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized at pH 6–7 .
Advanced Research Questions
Q. Q4. How can computational modeling predict the physicochemical properties of this compound, and what are the limitations?
A4:
- LogD/pH profiling : Tools like JChem calculate LogD values (0.92 at pH 7.4), predicting membrane permeability. However, discrepancies arise due to nitro group solvation effects, requiring experimental validation via shake-flask assays .
- Polar surface area (PSA) : Calculated PSA (52.3 Ų) suggests moderate blood-brain barrier penetration. MD simulations refine these estimates by accounting for nitro group hydration .
Q. Q5. What crystallographic strategies resolve challenges in determining the crystal structure of this compound?
A5:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to mitigate thermal motion artifacts.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters for nitro and ester groups. Hydrogen bonding (O–H⋯O, N–O⋯H–C) is modeled with riding constraints (O–H = 0.82 Å, Uiso = 1.5×Ueq) .
- Twinned data : Apply the TWINABS algorithm for overlapping reflections in low-symmetry space groups .
Q. Q6. How do competing reaction pathways affect the synthesis of this compound, and how are side products characterized?
A6:
- Nitration vs. esterification : Competing para/ortho nitration during synthesis is minimized using HNO₃/H₂SO₄ at 0–5°C. Monitor by LC-MS for intermediates like 4-hydroxy-3-nitrobenzaldehyde .
- Byproduct identification : GC-MS detects methyl 2-(3-nitro-4-acetoxyphenyl)acetate (m/z 255.1) from acetylation side reactions. Purify via column chromatography (hexane/ethyl acetate gradient) .
Q. Q7. What methodologies address contradictions in biological activity data for this compound derivatives?
A7:
- Enzyme inhibition assays : Use liver microsomes (CYP450 isoforms) to evaluate metabolic stability. Discrepancies in IC₅₀ values may stem from hydroxyl group positioning; compare with analogs like 2-(4-hydroxyphenyl)acetamide .
- Docking studies : AutoDock Vina models nitro group interactions with enzyme active sites (e.g., COX-2). Validate via site-directed mutagenesis .
Q. Q8. How are spectroscopic and crystallographic data integrated to resolve ambiguities in molecular conformation?
A8:
- Overlay analysis : Superpose DFT-optimized structures (B3LYP/6-31G*) with XRD-derived coordinates to assess torsion angles (e.g., nitro-phenyl dihedral angles).
- Raman spectroscopy : Compare experimental peaks (e.g., NO₂ stretching at 1520 cm⁻¹) with computational spectra to confirm planar vs. twisted nitro conformers .
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61873-93-6 | |
Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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